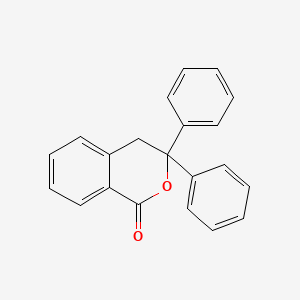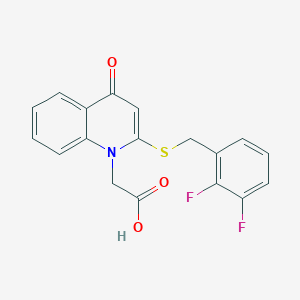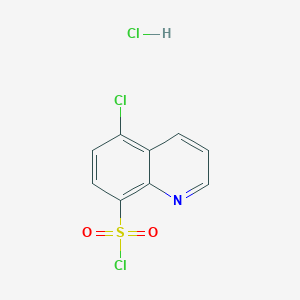
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring. This particular compound features a bromine atom at the 3-position, a hydroxy group at the 4-position, and an acetate ester at the 7-position, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Acetylation: The hydroxy group at the 7-position can be acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and acetylation steps to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include 3-amino-4-hydroxy-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-hydroxy-2-oxo-2H-chromen-7-yl acetate.
Oxidation: 4-Keto-2-oxo-2H-chromen-7-yl acetate.
Reduction: 4-Alkyl-2-oxo-2H-chromen-7-yl acetate.
Hydrolysis: 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone, which exhibits strong fluorescence.
Wirkmechanismus
The biological activity of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is primarily due to its ability to interact with various molecular targets. The hydroxy and acetate groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity, leading to various therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Lacks the bromine atom and acetate group, making it less versatile in chemical reactions.
7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its reactivity and biological activity.
3-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetate group, affecting its solubility and reactivity.
Uniqueness
3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of the bromine atom, hydroxy group, and acetate ester. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7BrO5 |
|---|---|
Molekulargewicht |
299.07 g/mol |
IUPAC-Name |
(3-bromo-4-hydroxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7BrO5/c1-5(13)16-6-2-3-7-8(4-6)17-11(15)9(12)10(7)14/h2-4,14H,1H3 |
InChI-Schlüssel |
DJDKJUHKWFWODD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)





![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)





silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
